Diarsine, tetrakis(trifluoromethyl)-
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Overview
Description
Diarsine, tetrakis(trifluoromethyl)-, with the molecular formula C₄As₂F₁₂, is a compound that features two arsenic atoms bonded to four trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diarsine, tetrakis(trifluoromethyl)- can be synthesized through the reaction of arsenic trichloride with trifluoromethyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
AsCl3+3CF3Li→As(CF3)3+3LiCl
Further reaction with arsenic trichloride can yield diarsine, tetrakis(trifluoromethyl)-:
2As(CF3)3+AsCl3→As2(CF3)4+3AsCl3
Industrial Production Methods
Industrial production of diarsine, tetrakis(trifluoromethyl)- involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process also involves efficient separation and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diarsine, tetrakis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can yield lower oxidation state arsenic compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic pentafluoride, while substitution reactions can produce a variety of trifluoromethyl-substituted arsenic compounds.
Scientific Research Applications
Diarsine, tetrakis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated arsenic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine chemistry.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds.
Mechanism of Action
The mechanism by which diarsine, tetrakis(trifluoromethyl)- exerts its effects involves the interaction of its arsenic atoms with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tetramethyldiarsine: Similar in structure but with methyl groups instead of trifluoromethyl groups.
Bis(trifluoromethyl)arsine: Contains two trifluoromethyl groups bonded to arsenic.
Arsenobenzene: Features an arsenic atom bonded to a benzene ring.
Uniqueness
Diarsine, tetrakis(trifluoromethyl)- is unique due to the presence of four trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring highly reactive fluorinated compounds.
Biological Activity
Diarsine, tetrakis(trifluoromethyl)- is a compound of interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including data tables and case studies.
Chemical Structure and Properties
Diarsine, tetrakis(trifluoromethyl)- is characterized by its tetravalent arsenic center bonded to four trifluoromethyl groups. This structure imparts distinct physicochemical properties that influence its reactivity and biological interactions. The trifluoromethyl groups enhance lipophilicity, potentially affecting membrane permeability and interactions with biological targets.
Biological Activity Overview
The biological activity of diarsine can be categorized into several key areas:
- Antimicrobial Activity : Initial studies indicated that derivatives of compounds containing trifluoromethyl groups exhibit antimicrobial properties against various pathogens.
- Enzyme Inhibition : Research has shown that certain derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurobiology.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on specific eukaryotic cell lines, suggesting potential applications in cancer research.
Antimicrobial Activity
A study conducted on various derivatives of diarsine found moderate antimicrobial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentrations (MIC) ranged from 62.5 µM to 250 µM for the most active compounds, indicating mild activity compared to standard antimicrobial agents .
Compound | MIC (µM) | Activity |
---|---|---|
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | 125–250 | Moderate |
N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | 62.5 | High |
Enzyme Inhibition Studies
The inhibition of AChE and BuChE was assessed using Ellman’s method. Various derivatives were synthesized and evaluated for their inhibitory potency. The results indicated that some compounds exhibited lower IC50 values than the clinically used drug rivastigmine, suggesting their potential as therapeutic agents for treating conditions like Alzheimer's disease.
Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
---|---|---|
Tridecyl derivative | 27.0 | 28.9 |
Pentadecyl derivative | 27.0 | 40.0 |
Rivastigmine | 30.0 | 35.0 |
The most potent inhibitors were identified as N-tridecyl and N-pentadecyl derivatives, with IC50 values significantly lower than those of standard inhibitors .
Cytotoxicity Assessments
Cytotoxic effects were evaluated on two eukaryotic cell lines: HepG2 (liver cancer) and MonoMac6 (monocyte-derived). Most derivatives showed negligible cytotoxicity, with IC50 values exceeding 1000 µM for many compounds. However, certain analogs demonstrated moderate cytotoxicity, warranting further investigation into their mechanisms of action .
Case Studies
Several case studies have been conducted to explore the real-world implications of diarsine's biological activities:
- Case Study on Enzyme Inhibition : A detailed examination of the enzyme inhibition properties highlighted the structural modifications that enhance binding affinity to the active site triad of AChE.
- Clinical Implications : Observations from patient responses to treatments involving compounds with similar structures suggest a potential pathway for therapeutic development in neurodegenerative diseases.
Properties
CAS No. |
360-56-5 |
---|---|
Molecular Formula |
C4As2F12 |
Molecular Weight |
425.87 g/mol |
IUPAC Name |
bis(trifluoromethyl)arsanyl-bis(trifluoromethyl)arsane |
InChI |
InChI=1S/C4As2F12/c7-1(8,9)5(2(10,11)12)6(3(13,14)15)4(16,17)18 |
InChI Key |
QQOCIHONGWKTFG-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[As](C(F)(F)F)[As](C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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